molecular formula C10H22O5S B017682 5,5-Diethoxy-1-(methylsulfonyloxy)pentane CAS No. 202577-28-4

5,5-Diethoxy-1-(methylsulfonyloxy)pentane

Cat. No.: B017682
CAS No.: 202577-28-4
M. Wt: 254.35 g/mol
InChI Key: BKQDXUHOGXVKGP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane involves several steps. One common method includes the reaction of 5,5-diethoxy-1-pentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

5,5-Diethoxy-1-(methylsulfonyloxy)pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, bases like sodium hydroxide, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 5,5-Diethoxy-1-(methylsulfonyloxy)pentane include:

The uniqueness of this compound lies in its specific structure, which allows it to act as a potent glucosylceramidase inhibitor, making it valuable in both research and industrial applications .

Properties

IUPAC Name

5,5-diethoxypentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5S/c1-4-13-10(14-5-2)8-6-7-9-15-16(3,11)12/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQDXUHOGXVKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCOS(=O)(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611772
Record name 5,5-Diethoxypentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202577-28-4
Record name 5,5-Diethoxypentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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